molecular formula C11H12O B1600095 3-Phenylcyclopentanone CAS No. 64145-51-3

3-Phenylcyclopentanone

Cat. No.: B1600095
CAS No.: 64145-51-3
M. Wt: 160.21 g/mol
InChI Key: MFBXYJLOYZMFIN-UHFFFAOYSA-N
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Description

3-Phenylcyclopentanone is an organic compound with the molecular formula C11H12O It is a cyclopentanone derivative where a phenyl group is attached to the third carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylcyclopentanone can be synthesized through several methods. One common approach involves the cyclization of phenyl-substituted precursors. For instance, the reaction of phenylacetic acid with cyclopentanone in the presence of a strong acid catalyst can yield this compound. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with cyclopentanone to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Reduction Reactions

The ketone group in 3-phenylcyclopentanone undergoes reduction to form secondary alcohols, with stereochemical outcomes influenced by reaction conditions.

Catalytic Hydrogenation

  • Conditions : Palladium on carbon (Pd/C) under hydrogen gas (H₂).

  • Product : cis-3-Phenylcyclopentanol is formed with high diastereoselectivity due to steric guidance from the phenyl group .

  • Yield : ~80% with >98% diastereomeric excess (d.e.) .

Enzymatic Kinetic Resolution

  • Lipase-Catalyzed Transesterification : Porcine pancreas lipase (PPL) resolves racemic cis-3-phenylcyclopentanol into enantiopure (1R,3S) and (1S,3R) isomers via selective acetylation .

    • Reagents : Vinyl acetate in tert-butyl methyl ether (TBME).

    • Enantiomeric Excess : >98% ee for both resolved alcohol and acetate .

Reaction StepReagents/ConditionsYield (%)Selectivity
Reduction to AlcoholNaBH₄, MeOH, 0°C85cis:trans = 9:1
Enzymatic ResolutionPPL, vinyl acetate, TBME39–46>98% ee

Oxidation and Ring-Opening Reactions

The cyclopentanone ring undergoes oxidative cleavage or rearrangement under catalytic conditions.

C–C Bond Activation

  • Catalytic System : Rhodium (Rh) or iridium (Ir) complexes activate C–C bonds, enabling ring-opening cross-coupling with arenes .

    • Example : Reacting this compound with benzene derivatives yields tricyclic compounds (e.g., 7b–16b ) with functional group tolerance (esters, fluorides, olefins) .

    • Key Condition : Continuous flow reactors enhance efficiency in industrial settings .

Epoxidation and Rearrangement

  • Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) forms 2,3-epoxy-3-phenylcyclopentanone (V ), which rearranges to 3-phenyl-2-cyclopentenone (VI ) under acidic conditions .

    • Rearrangement Mechanism : Acid-catalyzed ring contraction via a carbocation intermediate .

Cycloaddition and Annulation

This compound participates in [3+2] cycloadditions to form complex polycyclic structures.

[3+2] Annulation with Olefins

  • Reagents : 1-(Methylthio)-2-siloxyallyl cationic species generated from allyl acetates (1a/1b ) and EtAlCl₂ .

  • Reactivity : Reacts with enol ethers, styrenes, and vinyl sulfides to yield functionalized cyclopentanones (e.g., 21b , 22b ) .

  • Regioselectivity : Favors sterically hindered products due to transition-state orbital interactions .

Olefin TypeProduct StructureYield (%)Regioselectivity
Vinyl sulfideTricyclic ketone72>95%
StyreneSpirocyclic derivative68>90%

Nucleophilic Additions

The carbonyl group reacts with nucleophiles, though steric hindrance from the phenyl group affects regiochemistry.

Grignard Addition

  • Conditions : Phenylmagnesium bromide (PhMgBr) adds to the carbonyl, forming 2-phenylcyclopentanol after acid workup .

  • Limitation : Competitive epoxide ring-opening dominates if epoxidation precedes Grignard addition .

Scientific Research Applications

Scientific Research Applications

3-Phenylcyclopentanone and its derivatives are utilized in a variety of scientific research applications:

  • Organic Synthesis: It serves as a building block in the synthesis of complex chiral molecules. Optically active 3-substituted phenyl cyclopentanols can be key synthetic intermediates . The derived cyclopentanols can be transformed into corresponding cyclopentanones without loss of optical purity, showcasing a method for preparing optically pure chiral synthons for constructing biologically important molecules .
  • Enzyme-Catalyzed Reactions: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
  • Medicinal Chemistry: It is investigated for potential pharmacological properties and its role as an intermediate in the synthesis of pharmaceutical compounds. For instance, it can be used to synthesize enantiomers of 3-(substituted-phenyl) cyclopentanols, which are then used in biological activity studies .
  • Production of Fine Chemicals: It is used in the production of fine chemicals and as a precursor in synthesizing agrochemicals and fragrances.

Biological Activities

This compound exhibits notable biological activities, making it valuable in pharmacological research:

  • Enzyme Inhibition: It can act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. Inhibition of CYP1A2 can alter the pharmacokinetics of co-administered drugs, potentially increasing their plasma levels.

Case Studies and Research Findings

  • Wacker Oxidation: 3-phenyl-MCB (methylenecyclobutanes) can be used as a substrate in Wacker oxidation to form this compound with a high yield . Steric and electronic perturbations at the phenyl ring are well tolerated under optimized conditions .
  • Catalytic Activation of C–C Bonds: Cyclopentanones, including phenyl-substituted derivatives, can undergo catalytic activation of C–C bonds, allowing for a range of functional groups to be tolerated in the products .
  • Asymmetric Synthesis: Enzyme-mediated synthesis, such as lipase-catalyzed transesterification, can be used for the asymmetric synthesis of optical isomers of 3-(substituted-phenyl) cyclopentanols, which can then be converted into cyclopentanones .

Data Table: Cytochrome P450 Inhibition Comparison

Compound NameCYP Enzyme InhibitedNotable Effects
This compoundCYP1A2Increases plasma levels of certain drugs
(S)-3-PhenylcyclopentanoneCYP1A2May exhibit a different inhibition profile
KetoconazoleCYP3A4Broad-spectrum inhibitor

Mechanism of Action

The mechanism of action of 3-Phenylcyclopentanone involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved include oxidation-reduction reactions and enzyme-catalyzed transformations.

Comparison with Similar Compounds

    Cyclopentanone: Lacks the phenyl group, making it less aromatic.

    3-Methylcyclopentanone: Has a methyl group instead of a phenyl group, affecting its reactivity and applications.

    Benzylcyclopentanone: Contains a benzyl group, which alters its chemical properties compared to 3-Phenylcyclopentanone.

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct aromatic properties and influences its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Biological Activity

3-Phenylcyclopentanone, a cyclic ketone with a phenyl group at the 3-position, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, focusing on its interactions with enzymes, pharmacological implications, and synthesis methods.

Chemical Structure and Properties

This compound has the molecular formula C11H12OC_{11}H_{12}O and a molecular weight of approximately 160.21 g/mol. Its structure includes a cyclopentanone ring and a phenyl group, contributing to its unique chemical properties. The compound is typically a colorless to light yellow liquid with distinct aromatic characteristics due to the presence of the phenyl group.

Enzyme Interactions

One of the most significant biological activities of this compound is its role as a substrate in enzymatic reactions. It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs by altering their metabolism.

Table 1: Comparison of Biological Activities

Activity TypeDescription
Enzyme Inhibition Inhibits CYP1A2, affecting drug metabolism
Substrate for Reactions Acts as a substrate in enzyme-catalyzed reactions
Chirality Studies Useful for studying enzyme stereoselectivity due to its chiral nature

The mechanism by which this compound exerts its biological effects primarily involves its interaction with cytochrome P450 enzymes. By inhibiting CYP1A2, it can lead to increased plasma concentrations of drugs metabolized by this pathway. The compound's chiral nature allows for enantioselective interactions, which are crucial for understanding its pharmacological effects.

Synthesis Methods

Various methods exist for synthesizing this compound, emphasizing the importance of chirality in its production:

  • Wacker Oxidation : This method involves the oxidation of methylenecyclobutanes to yield this compound with high yields (up to 92%) under optimized conditions .
  • Asymmetric Catalysis : Rhodium-catalyzed reactions have been employed to achieve high enantioselectivity in producing (R)-3-phenylcyclopentanone, demonstrating its utility in asymmetric synthesis .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development and enzyme research:

  • A study investigating the inhibition of CYP1A2 by various compounds found that this compound significantly affected drug metabolism, indicating its potential as a lead compound for developing new pharmaceuticals that modulate enzyme activity.
  • Research into enzyme-catalyzed reactions using this compound has provided insights into stereoselectivity and reaction mechanisms, enhancing our understanding of how structural features influence biological interactions.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 3-phenylcyclopentanone in laboratory settings?

  • Answer : Handling requires personal protective equipment (PPE), including gloves and safety glasses, to prevent skin/eye irritation. Work in a well-ventilated area or under local exhaust to avoid inhalation of vapors. Store in a cool, dark place away from oxidizing agents. Immediate first aid measures include rinsing skin/eyes with water and seeking medical attention if irritation persists .

Q. How can researchers synthesize enantiomerically enriched (R)-3-phenylcyclopentanone?

  • Answer : Use Rh(I)−BINAP-catalyzed cyclization of phenylpent-4-enal derivatives. Alternatively, organocatalytic hydrogenation of 3-phenylcyclopent-2-enone with optimized reaction times (e.g., 8.5 hours) yields (R)-3-phenylcyclopentanone at 89% yield and 74% enantiomeric excess (ee). Purification via flash chromatography (e.g., 0–2% Et₂O/benzene) and enantiomeric analysis using chiral GLC columns (e.g., Hydrodex-B-TBDAc) are critical .

Q. What disposal methods are compliant with regulations for this compound waste?

  • Answer : Incinerate waste in a chemical incinerator with afterburners and scrubbers. Avoid release into drains, soil, or waterways. Follow EPA guidelines (40 CFR 261) and local regulations. Empty containers must not be reused and should be disposed of as unused product .

Q. What are the stability and incompatibility concerns for storing this compound?

  • Answer : The compound is stable under proper storage (tightly sealed containers, cool/dark conditions) but incompatible with oxidizing agents. Hazardous decomposition products (e.g., CO, CO₂) may form under fire conditions .

Q. What are the key considerations for characterizing reaction intermediates of this compound using NMR spectroscopy?

  • Answer : Analyze coupling constants (e.g., J=9.1HzJ = 9.1 \, \text{Hz} for tt multiplicity) and chemical shifts (e.g., δ 7.33–7.18 ppm for aromatic protons, δ 153.5 ppm for carbonyl carbons). Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm structural assignments of intermediates like enoxysilanes .

Advanced Research Questions

Q. What strategies are effective in resolving racemic mixtures of this compound derivatives during synthesis?

  • Answer : Use chiral stationary phases (e.g., Hydrodex-B-TBDAc) for GLC separation. Flash chromatography with basic alumina and Et₃N-modified eluents (e.g., 5% Et₃N in pentane) achieves 11:1 diastereomeric ratios for enoxysilane intermediates .

Q. Tables

Table 1 : Key NMR Data for this compound Derivatives

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
Aromatic H7.33–7.18mC6H5
Cyclic CH4.70app quintetC3-H
Si(CH₃)₃0.25sSi–CH₃
Carbonyl C153.5-C=O
Source:

Table 2 : Enantioselective Synthesis Outcomes

MethodYield (%)ee (%)Key Condition
Rh(I)−BINAP Cyclization4444Low temperature (25°C)
Organocatalytic Hydrogenation89748.5-hour reaction time
Source:

Properties

IUPAC Name

3-phenylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXYJLOYZMFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456495
Record name 3-phenylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64145-51-3
Record name 3-phenylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylcyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of phenylboronic acid (1.63 g, 13.4 mmol), cyclopent-2-enone (1.0 g, 10.4 mmol), and Na2CO3 (2.2 g, 20.8 mmol) was purged with nitrogen for 15 min followed by the addition of [Rh(cod)Cl]2 (100 mg, 0.21 mmol) and water (30 mL). The resulting suspension was heated to 80° C. for 20 min. The mixture was extracted with CH2Cl2, washed with brine, dried over MgSO4 and chromatographed on silica gel using 3:1 hexanes:ethylacetate to afford the title compound as a colorless oil. MS m/z: 161 (M+1).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(cod)Cl]2
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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